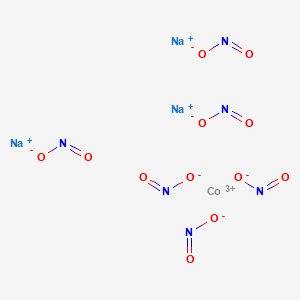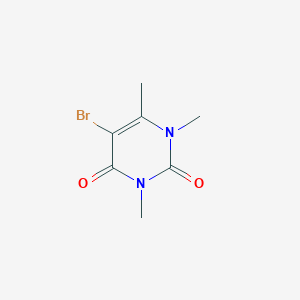![molecular formula C14H8N4O2 B083876 3-Nitro-6H-indolo[2,3-b]quinoxaline CAS No. 13860-55-4](/img/structure/B83876.png)
3-Nitro-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6H-indolo[2,3-b]quinoxaline (NIQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. NIQ is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to interact with a variety of biological molecules, including DNA, RNA, and proteins. It has been shown to bind to DNA and cause structural changes that can lead to DNA damage. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Nitro-6H-indolo[2,3-b]quinoxaline in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate various biological processes. Another advantage is its stability, which allows it to be stored for long periods of time without degrading. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it less accessible for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Nitro-6H-indolo[2,3-b]quinoxaline. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential for use in other areas of research, such as neuroscience and immunology.
Synthesemethoden
3-Nitro-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminophenylacetic acid in the presence of a catalyst such as acetic anhydride. This reaction produces 3-Nitro-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Nitro-6H-indolo[2,3-b]quinoxaline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that selectively kills cancer cells.
Eigenschaften
CAS-Nummer |
13860-55-4 |
|---|---|
Produktname |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Molekularformel |
C14H8N4O2 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
3-nitro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17) |
InChI-Schlüssel |
FEIUUTDXVTUBOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
Synonyme |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)







![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)



